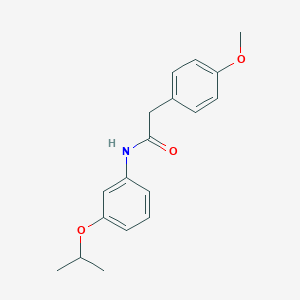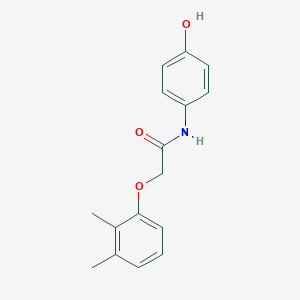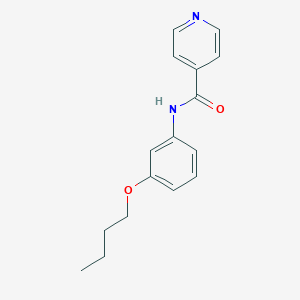![molecular formula C17H17BrN2O2 B268525 2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268525.png)
2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide, commonly known as BCI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BCI is a small molecule inhibitor that targets the protein kinase CK2, which has been linked to various types of cancer.
Wissenschaftliche Forschungsanwendungen
BCI has been extensively studied for its potential applications in cancer research. CK2 is a protein kinase that is overexpressed in various types of cancer, including breast, prostate, and lung cancer. BCI has been shown to inhibit CK2 activity, leading to reduced cancer cell growth and increased apoptosis. BCI has also been studied for its potential applications in the treatment of viral infections, neurodegenerative diseases, and inflammation.
Wirkmechanismus
BCI inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to target proteins, leading to reduced cell proliferation and increased apoptosis. BCI has also been shown to inhibit the transcription factor NF-κB, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
BCI has been shown to have a range of biochemical and physiological effects. In cancer cells, BCI leads to reduced cell proliferation and increased apoptosis. BCI has also been shown to reduce inflammation by inhibiting NF-κB activity. In addition, BCI has been shown to inhibit viral replication and reduce neurodegeneration in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BCI has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BCI has also been shown to have high potency and selectivity for CK2 inhibition. However, BCI has some limitations for lab experiments. It has poor solubility in water, which can limit its use in cell-based assays. In addition, BCI has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for research on BCI. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of BCI. Another area of interest is the study of BCI in animal models to determine its efficacy in vivo. In addition, BCI could be studied in combination with other cancer therapies to determine its potential as a combination therapy. Overall, the potential applications of BCI in cancer research and other fields make it an exciting area of research for the future.
Synthesemethoden
The synthesis of BCI involves the reaction of 2-bromoacetophenone with isopropylaminoacetyl chloride to form 2-bromo-N-(isopropylaminoacetyl)acetophenone. This intermediate is then reacted with 3-aminobenzamide to yield the final product, 2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide. The synthesis of BCI has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Eigenschaften
Produktname |
2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide |
|---|---|
Molekularformel |
C17H17BrN2O2 |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2-bromo-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-11(2)19-16(21)12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
ORCNHJCTIYHAAC-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268446.png)
![2,4-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268449.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide](/img/structure/B268452.png)
![N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea](/img/structure/B268454.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268455.png)

![N-cyclohexyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268458.png)

![4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid](/img/structure/B268461.png)
![N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268462.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B268463.png)
![2-(4-chlorophenyl)-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268464.png)
![N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268467.png)